molecular formula C21H22O10 B083435 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 14477-53-3

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No. B083435
CAS RN: 14477-53-3
M. Wt: 434.4 g/mol
InChI Key: SAHZOJQMDIDFST-CTPWMPFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Vaccinium vitis-idaea with data available.

Scientific Research Applications

Solubility and Chemical Analysis

  • The compound is studied for its solubility in various solvent mixtures. Zhang et al. (2012) explored the solubilities of related compounds in ethanol-water solutions, providing insights into their solubility behavior in different solvent environments (Zhang, Gong, Wang, & Qu, 2012).

Vibrational Spectroscopy and Conformational Study

  • Aydın & Özpozan (2020) conducted a study on a similar compound, highlighting its vibrational spectroscopic characteristics and providing insights into its molecular conformation (Aydın & Özpozan, 2020).

Crystal Structure Analysis

  • Research by Zhang, Wu, and Zhang (2011) on a related compound focused on crystal packing interactions, emphasizing the significance of non-hydrogen bonding interactions like N⋯π and O⋯π in its structure (Zhang, Wu, & Zhang, 2011).

Potential Pharmaceutical Applications

  • Compounds with similar structural features have been investigated for their potential in pharmaceutical applications. For instance, the antiangiogenic activity of dihydrobenzofuran lignans, which share structural similarities, was studied by Apers et al. (2002), highlighting their potential in medical research (Apers et al., 2002).

Computational Analysis in Diabetes Management

  • A computational study by Muthusamy & Krishnasamy (2016) on a structurally related compound from Syzygium densiflorum Wall. ex Wight & Arn explored its role in blood glucose regulation, providing insights into its potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).

properties

CAS RN

14477-53-3

Product Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H22O10/c22-10-16-18(27)19(28)20(21(30-16)29-13-5-3-12(23)4-6-13)31-17(26)8-2-11-1-7-14(24)15(25)9-11/h1-9,16,18-25,27-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1

InChI Key

SAHZOJQMDIDFST-CTPWMPFQSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O

SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

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